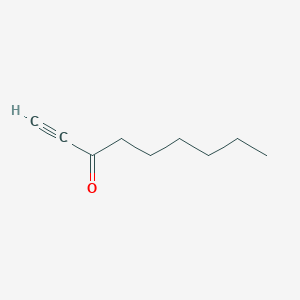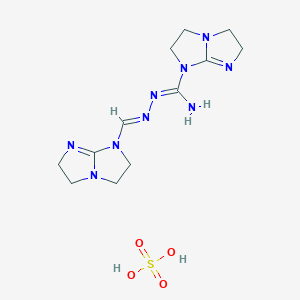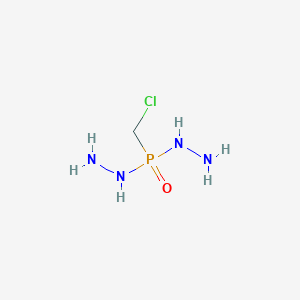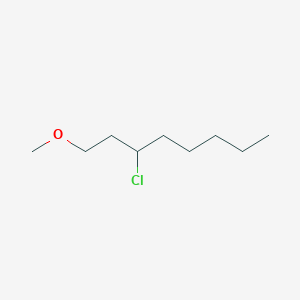
3-Chloro-1-methoxyoctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-methoxyoctane is an organic compound with the molecular formula C9H19ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methoxyoctane typically involves the reaction of 1-octanol with thionyl chloride to form 1-chlorooctane, followed by the reaction with sodium methoxide to introduce the methoxy group. The reaction conditions generally include:
Chlorination: 1-octanol is reacted with thionyl chloride (SOCl2) under reflux conditions to produce 1-chlorooctane.
Methoxylation: The 1-chlorooctane is then treated with sodium methoxide (NaOCH3) in methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methoxyoctane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, amines, or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
3-Chloro-1-methoxyoctane has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, solvents, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methoxyoctane involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in various oxidation and reduction reactions, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-methoxypropane: A shorter chain analog with similar reactivity but different physical properties.
3-Chloro-2-methyl-1-propene: An unsaturated analog with different reactivity due to the presence of a double bond.
1-Chloro-3-methoxybutane: Another analog with a different chain length and reactivity profile.
Uniqueness
3-Chloro-1-methoxyoctane is unique due to its specific chain length and the presence of both a chlorine atom and a methoxy group
Properties
CAS No. |
70690-26-5 |
|---|---|
Molecular Formula |
C9H19ClO |
Molecular Weight |
178.70 g/mol |
IUPAC Name |
3-chloro-1-methoxyoctane |
InChI |
InChI=1S/C9H19ClO/c1-3-4-5-6-9(10)7-8-11-2/h9H,3-8H2,1-2H3 |
InChI Key |
KDRYRFIJTOKKKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCOC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


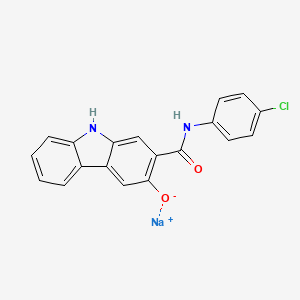
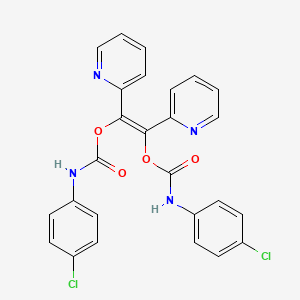
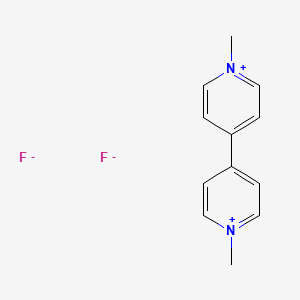

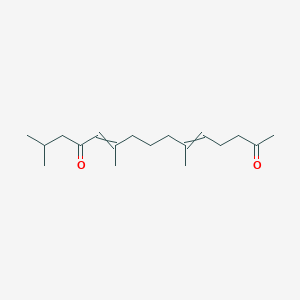
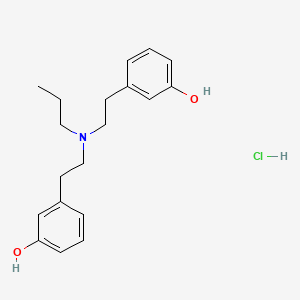
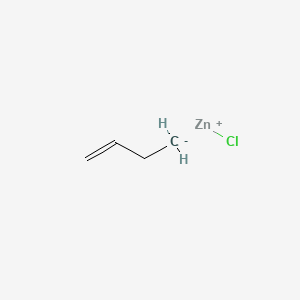
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
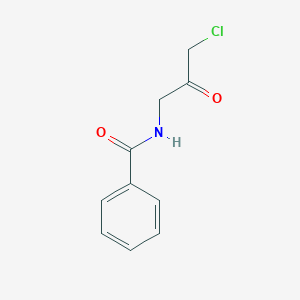
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
